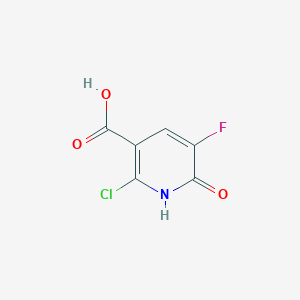

2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine backbone substituted with chlorine (C2), fluorine (C5), and a carboxylic acid group (C3). Its molecular formula is C₆H₃ClFNO₃, with a molecular weight of 203.55 g/mol. The compound’s structure combines electron-withdrawing groups (Cl, F) and a carboxylic acid moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The chlorine and fluorine substituents enhance electrophilicity at specific positions, while the carboxylic acid group enables salt formation or hydrogen bonding, critical for biological activity or crystallization .

Properties

IUPAC Name |

2-chloro-5-fluoro-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-4-2(6(11)12)1-3(8)5(10)9-4/h1H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSLNYBJMNOLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702698 | |

| Record name | 2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934639-56-2 | |

| Record name | 2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of 2-chloro-5-fluoropyridine with appropriate reagents under controlled conditions . One common method includes the use of hydrothermal reaction conditions, where the reactants are heated in a sealed container at elevated temperatures (100-180°C) for a specified duration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield . The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is primarily investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the dihydropyridine core could enhance its antibacterial activity against Gram-positive bacteria .

Synthesis of Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it a versatile building block.

Example: Synthesis of Antihypertensive Agents

A synthetic route involving this compound has been developed for the preparation of antihypertensive agents. The compound can be reacted with amines to yield novel derivatives with improved efficacy .

Agrochemical Applications

Beyond medicinal uses, this compound is being explored within agrochemicals for its potential as a pesticide or herbicide. Its fluorinated structure may enhance bioactivity and selectivity towards target pests.

Research Insights: Herbicidal Activity

Studies have shown that certain derivatives exhibit herbicidal properties, making them candidates for developing new agricultural chemicals .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electrophilicity: The target compound’s Cl and F substituents increase electrophilicity at C2 and C5 compared to the amino-substituted analog (143.19 g/mol), which is more nucleophilic due to the NH₂ group .

- Steric Effects: The methylamino-fluorophenyl substituent in the patent-derived compound (432.37 g/mol) introduces steric hindrance, reducing reactivity at C2 compared to the smaller Cl group in the target compound .

Reactivity Comparison :

- The target compound’s Cl substituent acts as a better leaving group than F, enabling nucleophilic substitution (e.g., Suzuki coupling) more readily than the fluoro-only patent compound.

- The amino analog participates in diazotization or amide coupling, while the carboxylic acid group in all three compounds facilitates salt formation with amines or metals.

Biological Activity

2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS Number: 934639-56-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₆H₃ClFNO₃

- Molecular Weight : 191.54 g/mol

- Boiling Point : Approximately 245.4 ± 40.0 ºC

- Flash Point : 102.2 ± 27.3 ºC

Biological Activity

Research indicates that 2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine derivatives exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of various pyridine derivatives, including those similar to 2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine. For instance:

- In vitro studies demonstrated that certain derivatives possess significant activity against viruses such as the herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). The mechanism of action often involves inhibiting viral replication by interfering with viral enzymes or cellular pathways essential for viral propagation .

Antibacterial and Anticancer Properties

The compound's structural analogs have shown promising antibacterial activity against various pathogens and anticancer effects in certain cancer cell lines:

- Antibacterial Activity : Compounds with similar structures have been reported to exhibit effective inhibition against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Some studies indicate that derivatives can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of compounds related to 2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine:

The biological activities of 2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many compounds act by inhibiting key enzymes involved in viral replication or bacterial metabolism.

- Cell Cycle Interference : Certain derivatives may disrupt the cell cycle in cancer cells, leading to increased apoptosis.

- Membrane Interaction : The lipophilic nature of some derivatives allows them to interact with cellular membranes, altering permeability and function.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of halogenated precursors (e.g., chloro-fluorobenzaldehyde derivatives) with aminopyridines, followed by cyclization under acidic or basic conditions. Key steps include:

- Catalyst selection : Palladium or copper catalysts are often used to facilitate coupling reactions (e.g., Suzuki-Miyaura for aryl halide functionalization) .

- Purification : Recrystallization from ethanol or aqueous HCl mixtures is critical to remove unreacted intermediates, as demonstrated in analogous syntheses of oxo-dihydropyridine derivatives .

- Yield optimization : Maintaining anhydrous conditions and controlled temperatures (60–80°C) during cyclization minimizes side reactions .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- 1H/13C-NMR : Assign peaks to confirm the dihydropyridine ring, carboxylic acid proton (δ ~13.4 ppm), and halogen substituents. Compare with literature data for analogous compounds (e.g., 6-oxo-1-phenyl derivatives) .

- IR spectroscopy : Identify characteristic C=O stretches (~1715 cm⁻¹ for carboxylic acid and lactone groups) and enol O–H bonds (~3308 cm⁻¹) .

- Mass spectrometry : Use (-)-ESI to detect the [M–H]⁻ ion and fragmentation patterns (e.g., loss of CO₂ or halogen groups) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data reported for this compound across different studies?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, crystallinity, or impurities. Strategies include:

- Cross-validation : Use multiple techniques (e.g., XRD for crystal structure confirmation) to supplement spectral data .

- Solvent standardization : Record spectra in consistent solvents (e.g., DMSO-d6 for NMR) to eliminate solvent-induced shifts .

- Impurity analysis : Employ HPLC or TLC to detect byproducts (e.g., hydrated forms, as seen in 3-hydroxy-2-oxo-pyran derivatives with 67% purity) .

Q. What strategies enhance the solubility and stability of this compound in aqueous and organic solvents for biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to improve aqueous solubility without inducing decomposition .

- pH adjustment : Stabilize the carboxylic acid group via buffered solutions (pH 6–8) to prevent lactone formation .

- Derivatization : Convert the carboxylic acid to methyl esters or amides temporarily for cell-based assays, then hydrolyze post-assay .

Q. How can computational methods predict the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT calculations : Model electron density distributions to predict sites for electrophilic/nucleophilic attacks (e.g., at the 6-oxo group) .

- Molecular docking : Screen against target enzymes (e.g., kinases or bacterial dihydrofolate reductase) using PubChem 3D conformer data to assess binding affinity .

Q. What are the best practices for scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Batch optimization : Increase catalyst loading proportionally (e.g., 5 mol% Pd for coupling reactions) and use high-boiling solvents (e.g., DMF) to maintain reaction homogeneity .

- Process monitoring : Implement in-situ FTIR or HPLC to track intermediate formation and adjust reaction times dynamically .

Q. How should discrepancies in reported melting points or decomposition temperatures be addressed?

- Methodological Answer :

- Purity verification : Use DSC (differential scanning calorimetry) to distinguish between melting and decomposition events, as seen in compounds with overlapping thermal behaviors (e.g., 3-hydroxy-2-oxo-pyran acid decomposing at 215°C) .

- Crystallization protocols : Standardize solvent evaporation rates to ensure consistent crystal packing, which affects thermal properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.